1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol
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Overview
Description
1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol is a compound that features a cyclohexanol core with a thiadiazole moiety attached via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1,2,3-thiadiazole-4-carboxaldehyde in the presence of an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products
Oxidation: Cyclohexanone derivative.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting biological pathways. The thiadiazole moiety may play a crucial role in its biological activity, possibly by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Cyclohexanol derivatives: Commonly used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol is unique due to the combination of the cyclohexanol core and the thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H17N3OS |
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Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-[(thiadiazol-4-ylmethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3OS/c14-10(4-2-1-3-5-10)8-11-6-9-7-15-13-12-9/h7,11,14H,1-6,8H2 |
InChI Key |
UQZUZECMKKYTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CSN=N2)O |
Origin of Product |
United States |
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